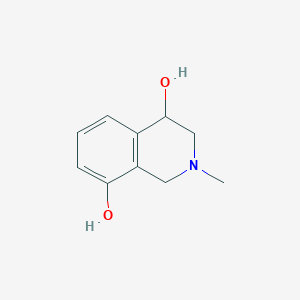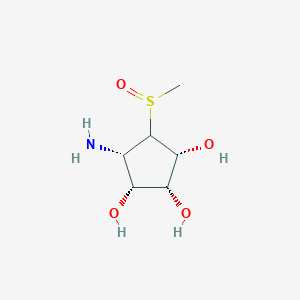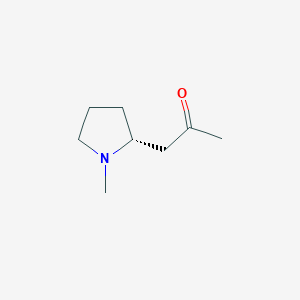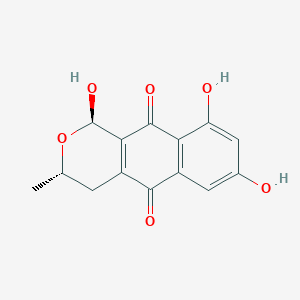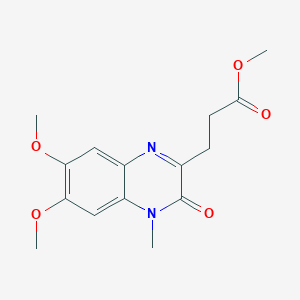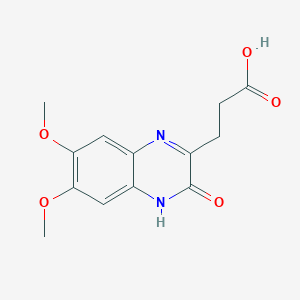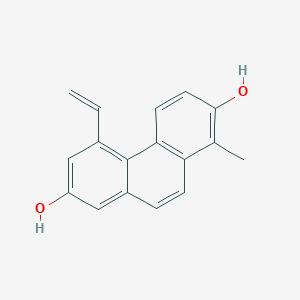
Dehydroeffusol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dehydroeffusol and related compounds often involves dehydrogenation reactions. Dehydrogenation, especially acceptorless dehydrogenation (AD), plays a crucial role in the synthesis of complex organic compounds by removing hydrogen gas from substrates, leading to the formation of new bonds and structures. This method provides an environmentally benign pathway due to its efficiency and minimal waste production. Although specific synthesis routes for dehydroeffusol are not detailed in the available literature, the principles of acceptorless dehydrogenation could be relevant for its synthesis or the synthesis of structurally related compounds (Gunanathan & Milstein, 2013).
Molecular Structure Analysis
The molecular structure of dehydroeffusol, being a phenanthrene derivative, suggests a complex aromatic system. Phenanthrenes are known for their stable three-ring system, which is significant in determining their chemical reactivity and physical properties. The structure of dehydroeffusol allows for various interactions, including π-π interactions, which can influence its biological activity. Studies on similar compounds have utilized X-ray crystallography and NMR spectroscopy to elucidate their structure, but specific analyses of dehydroeffusol's molecular structure are not directly mentioned in the surveyed literature.
Chemical Reactions and Properties
Dehydroeffusol, like other phenanthrenes, may undergo reactions typical of aromatic compounds, including electrophilic substitution and oxidation. Its chemical properties are influenced by its molecular structure, particularly the presence of functional groups that can partake in chemical reactions. The specific chemical reactions of dehydroeffusol have not been extensively detailed in the available sources but understanding the general behavior of phenanthrenes can provide insights into its reactivity.
Physical Properties Analysis
The physical properties of dehydroeffusol, such as melting point, solubility, and optical properties, are essential for its handling and application in research and development. These properties depend on its molecular structure, particularly its aromatic system and functional groups. Detailed studies on dehydroeffusol's physical properties are limited in the accessible literature.
Chemical Properties Analysis
The chemical properties of dehydroeffusol, including its stability, reactivity with other chemical agents, and behavior under different conditions, are crucial for its potential applications. Its phenanthrene core contributes to its chemical stability and reactivity, which can be modified through functionalization at different positions on the aromatic rings. The chemical properties of dehydroeffusol in relation to its biological activities, such as its effects on spasmogen-induced contractile responses and its anticancer activity, have been studied, showing its potential as a bioactive compound (Di et al., 2014; Chang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Application Summary
Dehydroeffusol has been studied for its potential in preventing and curing Alzheimer’s disease . It has been found to have an effect on amyloid β 1-42 (Aβ 1-42)-mediated hippocampal neurodegeneration .
Methods of Application
Dehydroeffusol (15 mg/kg body weight) was orally administered to mice once a day for 6 days. Then, human Aβ 1-42 was injected intracerebroventricularly followed by oral administration of dehydroeffusol for 12 days .
Results or Outcomes
The study found that neurodegeneration in the dentate granule cell layer, determined 2 weeks after Aβ 1-42 injection, was rescued by dehydroeffusol administration . The study indicates that pre-administration of dehydroeffusol protects Aβ 1-42-mediated neurodegeneration in the hippocampus by reducing intracellular Zn 2+ toxicity, which is linked with induced synthesis of metallothioneins .
Cognitive Decline Research
Specific Scientific Field
Application Summary
Dehydroeffusol has been tested for its effectiveness in rescuing cognitive decline induced by Aβ 25–35 .
Methods of Application
Dehydroeffusol (5~15 mg/kg body weight) was orally administered to mice for 6 days, and Aβ 25–35 (2 mM) was injected at the rate of 1 μl/min for 3 min into the lateral ventricle .
Results or Outcomes
The study found that Aβ 25–35 impaired learning and memory in the test, while the impairment was dose-dependently rescued by dehydroeffusol administration . The study indicates that treatment with dehydroeffusol is effective for rescuing Aβ 25–35-induced cognitive decline .
Non-Small Cell Lung Cancer (NSCLC) Research
Specific Scientific Field
Application Summary
Dehydroeffusol has been studied for its potential in inhibiting hypoxia-induced epithelial–mesenchymal transition in non-small cell lung cancer (NSCLC) cells . It has been found to have an effect on the inactivation of the Wnt/β-catenin pathway .
Methods of Application
The study was conducted on A549 cells, a type of NSCLC cell. The cells were treated with Dehydroeffusol under both normoxic and hypoxic conditions .
Results or Outcomes
The study found that Dehydroeffusol significantly inhibited the cell viability of A549 cells in a dose- and time-dependent manner under normoxic condition . Moreover, A549 cells were more sensitive to Dehydroeffusol under hypoxic condition compared with the A549 cells cultured in normoxic condition . Hypoxia-induced increased migration and invasion abilities were mitigated by Dehydroeffusol in A549 cells . Treatment of Dehydroeffusol caused increased E-cadherin expression and decreased N-cadherin expression in hypoxia-induced A549 cells . Dehydroeffusol also suppressed hypoxia-induced increase in both protein and mRNA levels of hypoxia inducible factor-1α (HIF-1α) expression in A549 cells . Furthermore, Dehydroeffusol inhibited hypoxia-induced activation of Wnt/β-catenin pathway in A549 cells . The inhibitory effect of Dehydroeffusol on hypoxia-induced EMT was reversed by LiCl, which is an activator of Wnt/β-catenin signaling pathway . These findings demonstrated that Dehydroeffusol prevented hypoxia-induced EMT in NSCLC cells by inhibiting the activation of Wnt/β-catenin pathway .
Spatial Working Memory Deficit Research
Specific Scientific Field
Application Summary
Dehydroeffusol has been tested for its effectiveness in rescuing spatial working memory deficit induced by Amyloid β 25–35 .
Methods of Application
Dehydroeffusol (5~15 mg/kg body weight) was orally administered to mice for 6 days and Aβ 25–35 (2 mM) was injected at the rate of 1 μl/min for 3 min into the lateral ventricle . A Y-maze test was performed after dehydroeffusol administration for 12 days .
Results or Outcomes
The study found that Aβ 25–35 impaired learning and memory in the test, while the impairment was dose-dependently rescued by dehydroeffusol administration . The study indicates that treatment with dehydroeffusol is effective for rescuing Aβ 25–35-induced cognitive decline .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-ethenyl-1-methylphenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSPKCPIRDPBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415709 | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-1-methylphenanthrene-2,7-diol | |
CAS RN |
137319-34-7 | |
| Record name | 5-Ethenyl-1-methyl-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137319-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethenyl-1-methylphenanthrene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





